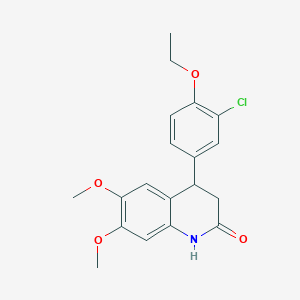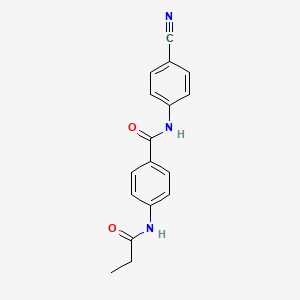
4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CEDQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism of Action
4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone exerts its effects by inhibiting the activity of certain enzymes in the body, including topoisomerase II and DNA polymerase. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have several unique biochemical and physiological effects. Studies have shown that 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its specificity for certain enzymes and pathways. This specificity allows researchers to target specific pathways and study their effects in a controlled environment. However, one limitation of using 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its potential toxicity. While 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to be relatively non-toxic in animal studies, further research is needed to determine its safety in humans.
Future Directions
There are several future directions for research on 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is in the development of new cancer treatments that utilize 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. Additionally, further research is needed to determine the safety and efficacy of 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in humans. Finally, studies on the potential use of 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in the treatment of other diseases, such as inflammatory disorders, are also needed.
In conclusion, 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its unique biochemical and physiological effects make it a promising candidate for various research studies, particularly in the field of cancer treatment. While there are limitations to its use, further research on 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has the potential to lead to the development of new treatments for a variety of diseases.
Scientific Research Applications
4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-(3-chloro-4-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-4-25-16-6-5-11(7-14(16)20)12-9-19(22)21-15-10-18(24-3)17(23-2)8-13(12)15/h5-8,10,12H,4,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLOHJXQHMIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4391856.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4391860.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B4391881.png)
![N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4391895.png)
![{2,4,6-trimethyl-3-[({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]phenyl}methanol](/img/structure/B4391901.png)
![2-fluoro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4391902.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-phenylpropanamide](/img/structure/B4391909.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide](/img/structure/B4391912.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4391933.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4391948.png)
![1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4391954.png)
![5-({[(4-fluorophenyl)amino]carbonyl}amino)-N,N,2-trimethylbenzenesulfonamide](/img/structure/B4391960.png)
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4391965.png)